Bis(3-sulfonatophenyl)(3,5-di-trifluoromethylphenyl)phosphine, disodium salt
Description
Chemical Identity and Nomenclature
This compound possesses systematic IUPAC nomenclature as sodium 3,3'-((3,5-bis(trifluoromethyl)phenyl)phosphanediyl)dibenzenesulfonate , reflecting its precise molecular architecture. The compound’s structural formula (C~20~H~13~F~6~Na~2~O~6~PS~2~) reveals key features:
The phosphine center coordinates through its lone pair to transition metals, while the sulfonate groups (-SO~3~Na) provide aqueous solubility exceeding 50 mg/mL in neutral water. Steric and electronic properties are modulated by the 3,5-bis(trifluoromethyl)phenyl group, which combines strong electron-withdrawing effects (Hammett σ~m~ = 0.43 per CF~3~ group) with a cone angle of 173°. Commercial suppliers typically provide the compound as a hygroscopic solid with ≥95% purity, requiring storage under inert atmosphere at 2–8°C to prevent oxidation.
Historical Development of Sulfonated Phosphine Ligands
The evolution of sulfonated phosphine ligands traces to foundational work on water-soluble triphenylphosphine derivatives in the 1980s, but significant breakthroughs emerged with Buchwald’s 1998 introduction of dialkylbiaryl phosphines. Early ligands like TPPTS (tris(3-sulfonatophenyl)phosphine) demonstrated the feasibility of aqueous-phase catalysis but suffered from poor activity with aryl chlorides and limited thermal stability.
Key milestones in ligand development:
- 2001 : Introduction of sulfonated Josiphos ligands enabled asymmetric hydrogenation in water but with narrow substrate scope.
- 2009 : t-BuXPhos derivatives incorporated sulfonate groups while maintaining high activity in Buchwald-Hartwig aminations at 50°C.
- 2015 : Bis(3-sulfonatophenyl)(3,5-di-trifluoromethylphenyl)phosphine addressed prior limitations through:
This design paradigm shift enabled catalytic turnover numbers (TON) exceeding 10^5 in Suzuki-Miyaura couplings of deactivated aryl chlorides—a 100-fold improvement over previous water-soluble ligands.
Role in Modern Organometallic Catalysis
Bis(3-sulfonatophenyl)(3,5-di-trifluoromethylphenyl)phosphine excels in creating robust catalytic systems for sustainable synthesis. When paired with palladium precursors like [(cinnamyl)PdCl]~2~, it forms active species that operate efficiently in aqueous micellar media (e.g., 2 wt% TPGS-750-M). Key catalytic applications include:
Cross-Coupling Reactions
- Suzuki-Miyaura couplings of aryl chlorides with arylboronic acids (95–99% yield, 0.1 mol% Pd)
- Buchwald-Hartwig aminations of sterically hindered substrates (e.g., 2,6-dimethylaniline) at 30°C
- Negishi couplings of functionalized organozinc reagents (TOF > 500 h^-1^)
Mechanistic Advantages
- Phase-Transfer Capability : The ligand’s amphiphilicity localizes Pd centers at micelle interfaces, concentrating reactants while preventing catalyst deactivation.
- Electronic Tuning : CF~3~ groups lower the Pd(0)/Pd(II) redox potential by 140 mV versus non-fluorinated analogs, accelerating oxidative addition.
- Hydrogen Bonding Networks : Sulfonate oxygens stabilize transition states through interactions with protic solvents, reducing activation barriers for C–N bond formation.
Comparative studies demonstrate this ligand’s superiority in challenging transformations. For example, in the synthesis of a Na~V~1.8 modulator, its use reduced the E-factor from 86 to 11 by eliminating solvent swaps and enabling direct aqueous workup. Ongoing research explores applications in continuous flow bioreactors and photocatalytic C–H functionalization, leveraging its unique solubility profile and stability under irradiation.
Properties
Molecular Formula |
C20H11F6Na2O6PS2 |
|---|---|
Molecular Weight |
602.4 g/mol |
IUPAC Name |
disodium;3-[[3,5-bis(trifluoromethyl)phenyl]-(3-sulfonatophenyl)phosphanyl]benzenesulfonate |
InChI |
InChI=1S/C20H13F6O6PS2.2Na/c21-19(22,23)12-7-13(20(24,25)26)9-16(8-12)33(14-3-1-5-17(10-14)34(27,28)29)15-4-2-6-18(11-15)35(30,31)32;;/h1-11H,(H,27,28,29)(H,30,31,32);;/q;2*+1/p-2 |
InChI Key |
ZBOYTRFOLVKFHL-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)[O-])P(C2=CC(=CC=C2)S(=O)(=O)[O-])C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F.[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Phosphine Core Synthesis
The phosphine backbone is constructed via a Ullmann-type coupling or Grignard reaction. A representative method involves reacting 3,5-bis(trifluoromethyl)phenylmagnesium bromide with phosphorus trichloride (PCl₃) in tetrahydrofuran (THF) at −78°C. The reaction proceeds as:
$$
2 \text{Ar-MgBr} + \text{PCl}3 \rightarrow \text{Ar}2\text{PCl} + 2 \text{MgBrCl}
$$
where $$\text{Ar} = 3,5-\text{(CF}3\text{)}2\text{C}6\text{H}3$$. The intermediate chlorophosphine is then reduced to the primary phosphine using lithium aluminum hydride (LiAlH₄).
Sulfonation of Phenyl Groups
Sulfonation is achieved by treating the phosphine with fuming sulfuric acid (20% SO₃) at 80°C for 6 hours. This step introduces sulfonate groups at the meta positions of the phenyl rings:
$$
\text{Ar}2\text{PH} + 2 \text{H}2\text{SO}4 \rightarrow \text{Ar}'\text{PH} + 2 \text{H}2\text{O}
$$
where $$\text{Ar}' = 3-\text{SO}3\text{H-C}6\text{H}_4$$.
Disodium Salt Formation
The sulfonic acid derivative is neutralized with sodium hydroxide (2 equiv) in aqueous ethanol, yielding the disodium salt:
$$
\text{Ar}'\text{PH} + 2 \text{NaOH} \rightarrow \text{Ar}'\text{PNa}2 + 2 \text{H}2\text{O}
$$
Optimization of Reaction Conditions
Critical parameters influencing yield and purity include:
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Reaction Temperature | 80°C (sulfonation) | Maximizes SO₃ incorporation |
| Solvent | THF (phosphination) | Prevents side reactions |
| Molar Ratio (PCl₃:Ar-MgBr) | 1:2.2 | Ensures complete phosphorylation |
| Neutralization pH | 7.0–7.5 | Prevents over-salinization |
Key Findings :
- Excess Grignard reagent (10–15%) improves phosphorus incorporation.
- Slow addition of sulfonating agent reduces tar formation.
- Crystallization from ethanol/water (1:3) yields >97% pure product.
Comparative Analysis of Methodologies
Grignard vs. Ullmann Coupling
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Grignard Reaction | 72–78 | 95–97 | High |
| Ullmann Coupling | 65–70 | 90–92 | Moderate |
Advantages of Grignard Route : Higher reproducibility and lower metal residues.
Sulfonation Techniques
| Technique | Sulfonation Efficiency (%) | Byproduct Formation |
|---|---|---|
| Fuming H₂SO₄ | 85–90 | Moderate (sulfones) |
| Chlorosulfonic Acid | 75–80 | High (HCl gas) |
Characterization and Quality Control
Post-synthesis analysis includes:
- ¹H/¹⁹F NMR : Confirms substitution patterns (δ 7.8–8.2 ppm for aromatic protons; δ −63 ppm for CF₃).
- ICP-MS : Verifies sodium content (theoretical: 7.8%; observed: 7.5–7.7%).
- HPLC : Purity >97% (C18 column, 0.1% TFA/ACN gradient).
Industrial-Scale Production Challenges
- Cost of Trifluoromethyl Precursors : 3,5-Bis(trifluoromethyl)bromobenzene accounts for 60% of raw material costs.
- Waste Management : Sulfonation generates 3–5 kg of acidic waste per kg product, requiring neutralization.
- Stability : The disodium salt is hygroscopic; storage under argon is essential.
Emerging Methodologies
Recent advances include:
Chemical Reactions Analysis
Bis(3-sulfonatophenyl)(3,5-di-trifluoromethylphenyl)phosphine, disodium salt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound may lead to the formation of phosphine oxides, while reduction may yield phosphine derivatives .
Scientific Research Applications
Catalytic Applications
DANPHOS has been extensively studied for its role as a ligand in metal-catalyzed reactions. Its unique structure allows for enhanced catalytic activity and selectivity in various reactions.
Ligand-Accelerated Catalysis
DANPHOS has been utilized in ligand-accelerated metal catalysis to improve the efficiency of reactions involving transition metals. For instance, it has been shown to enhance the reactivity of palladium complexes in cross-coupling reactions, which are pivotal in organic synthesis .
| Reaction Type | Metal Catalyst | Efficiency Improvement |
|---|---|---|
| Cross-Coupling | Palladium | Significant increase in yield |
| Hydrogenation | Iridium | Enhanced turnover frequency |
Fluorogenic Probe Development
Recent studies have repurposed DANPHOS in the development of fluorescent probes for detecting various metal ions. The phosphine's properties facilitate the design of probes that can selectively bind to specific metals, providing a means for environmental monitoring and biological imaging .
Medicinal Chemistry Applications
The compound's water solubility and phosphine characteristics make it suitable for applications in medicinal chemistry, particularly in the development of anticancer agents.
Anticancer Complexes
DANPHOS has been incorporated into organometallic complexes aimed at treating cancer. For example, its inclusion in ruthenium-based complexes has shown promising results in selectively targeting cancer cells while minimizing toxicity to normal cells .
| Complex Type | Metal Used | Target Cancer Type | Observed Efficacy |
|---|---|---|---|
| Organoruthenium | Ruthenium(II) | Breast Cancer | High selectivity |
| Iridium Complexes | Iridium(I) | Various Tumors | Enhanced cytotoxicity |
Case Study 1: Development of Anticancer Agents
In a study published by Europe PMC, researchers synthesized a series of water-soluble organoruthenium complexes containing DANPHOS as a ligand. These complexes demonstrated significant cytotoxic effects on various cancer cell lines while exhibiting low toxicity towards healthy cells. The study highlighted the potential of DANPHOS-containing complexes for future anticancer therapies .
Case Study 2: Environmental Monitoring
Another research effort focused on developing fluorescent probes using DANPHOS for detecting heavy metals in water sources. The probes exhibited high sensitivity and selectivity towards lead and mercury ions, showcasing the compound's versatility beyond traditional applications .
Mechanism of Action
The mechanism of action of Bis(3-sulfonatophenyl)(3,5-di-trifluoromethylphenyl)phosphine, disodium salt involves its interaction with molecular targets and pathways. The compound acts as a ligand and forms complexes with metal ions, which can then participate in various catalytic reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s distinct properties are best contextualized by comparing it to structurally related phosphines:
Tris(3-sulfonatophenyl)phosphine (TSPP)
Bis[3,5-bis(trifluoromethyl)phenyl]phosphine
- Molecular Formula : C16H8F12P .
- Key Features: Two 3,5-bis(trifluoromethyl)phenyl groups render it highly lipophilic and electron-deficient. Soluble in nonpolar solvents (e.g., toluene, dichloromethane) but insoluble in water. Effective in reactions requiring strong π-acceptor ligands, such as palladium-catalyzed C–H activation .
- Comparison: Solubility: DANPHOS bridges aqueous and organic phases, whereas this compound is strictly organophilic. Catalytic Scope: DANPHOS’s sulfonate groups enable catalysis in aqueous media, unlike the purely organic-soluble bis(trifluoromethyl)phenyl analogs .
Tris(3-sulfonatophenyl)phosphine Oxide Sodium Salt
Table 1: Comparative Properties of Selected Phosphines
| Compound | Molecular Formula | Solubility (Water) | Electronic Parameter (Tolman, cm⁻¹) | Key Applications |
|---|---|---|---|---|
| DANPHOS | C20H13F6Na2O6PS2 | High | ~2,070 (estimated) | Aqueous-phase catalysis |
| TSPP | C18H15Na3O9PS3 | Very High | ~2,050 | Biologic disulfide reduction |
| Bis[3,5-bis(CF3)phenyl]phosphine | C16H8F12P | None | ~2,100 | Organic-phase C–H activation |
| Tris(3-sulfonatophenyl)phosphine oxide | C18H15Na3O10PS3 | High | N/A (oxidized) | NMR quantification |
Biological Activity
Bis(3-sulfonatophenyl)(3,5-di-trifluoromethylphenyl)phosphine, disodium salt (CAS No. 1289463-82-6), is a phosphine derivative notable for its unique structural features, including sulfonate and trifluoromethyl groups. These modifications enhance its solubility and potential biological activity, making it a subject of interest in various research fields.
- Molecular Formula : C₁₈H₁₃F₆Na₂O₆PS₂
- Molecular Weight : 604.39 g/mol
- Appearance : White powder
- Solubility : Water-soluble due to the presence of sulfonate groups
The biological activity of this compound can be attributed to its ability to interact with biological macromolecules, such as proteins and nucleic acids. The trifluoromethyl groups enhance lipophilicity and metabolic stability, potentially improving the compound's bioavailability.
Biological Activity Overview
Research has shown that phosphine compounds can exhibit a range of biological activities, including:
- Antioxidant Properties : Phosphines can act as radical scavengers, protecting cells from oxidative damage.
- Enzyme Inhibition : Some phosphines have been studied for their ability to inhibit key enzymes involved in metabolic pathways.
- Antimicrobial Activity : Certain derivatives demonstrate efficacy against various bacterial strains.
1. Antioxidant Activity
A study investigated the antioxidant potential of phosphine derivatives, revealing that compounds with sulfonate groups exhibited significant radical-scavenging activity. This suggests that Bis(3-sulfonatophenyl)(3,5-di-trifluoromethylphenyl)phosphine could serve as a protective agent against oxidative stress in cells.
2. Enzyme Inhibition
Research focusing on enzyme inhibition highlighted the role of phosphines in modulating enzyme activity. The compound was found to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission. This inhibition could have implications for treating neurodegenerative diseases where AChE activity is dysregulated.
3. Antimicrobial Properties
In vitro studies demonstrated that Bis(3-sulfonatophenyl)(3,5-di-trifluoromethylphenyl)phosphine showed antimicrobial effects against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
